molecular formula C25H43N3O6 B8641072 N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide CAS No. 60107-19-9

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide

Cat. No.: B8641072
CAS No.: 60107-19-9
M. Wt: 481.6 g/mol
InChI Key: XEFNBUBDJCJOGM-OTUUDDROSA-N
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Description

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a palmitamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The starting material, often a sugar derivative, undergoes cyclization to form the tetrahydrofuran ring. This step usually requires acidic or basic conditions and may involve protecting groups to ensure selective reactions.

    Synthesis of the Dihydropyrimidinone Moiety: The dihydropyrimidinone ring is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling of the Two Moieties: The tetrahydrofuran and dihydropyrimidinone moieties are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a base.

    Attachment of the Palmitamide Group: Finally, the palmitamide group is introduced through an amide bond formation reaction, typically using palmitic acid and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form alcohols.

    Substitution: The amide bond can undergo nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate), KMnO₄ (potassium permanganate), and H₂O₂ (hydrogen peroxide).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of a base or an acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various amide derivatives.

Scientific Research Applications

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biochemistry: It is used in the study of enzyme interactions and metabolic pathways.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)stearamide
  • N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)oleamide

Uniqueness

N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)palmitamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

60107-19-9

Molecular Formula

C25H43N3O6

Molecular Weight

481.6 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide

InChI

InChI=1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(30)26-20-16-17-28(25(33)27-20)24-23(32)22(31)19(18-29)34-24/h16-17,19,22-24,29,31-32H,2-15,18H2,1H3,(H,26,27,30,33)/t19-,22-,23-,24-/m1/s1

InChI Key

XEFNBUBDJCJOGM-OTUUDDROSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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